N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide
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Overview
Description
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structure of this compound, featuring an indoline and piperidine moiety, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Moiety: Starting from a suitable precursor, the indoline ring can be synthesized through cyclization reactions.
Attachment of the Piperidine Group: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide bond through the reaction of an oxalyl chloride derivative with the amine groups of the indoline and piperidine intermediates.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indoline and piperidine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-ethyloxalamide
- N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-butoxyoxalamide
Uniqueness
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide is unique due to its specific substitution pattern and the presence of both indoline and piperidine rings. This structural uniqueness may confer distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-3-10-22-20(26)21(27)23-15-19(25-11-5-4-6-12-25)16-7-8-18-17(14-16)9-13-24(18)2/h7-8,14,19H,3-6,9-13,15H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLNPMHIMXMWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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